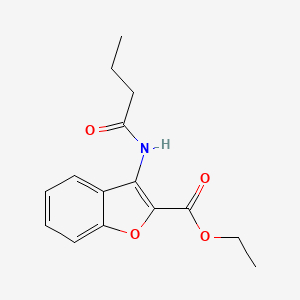

ethyl 3-butanamido-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-butanamido-1-benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Scientific Research Applications

- Ethyl 3-butanamido-1-benzofuran-2-carboxylate derivatives have been investigated for their antimicrobial effects. Researchers have synthesized and tested these compounds against various bacteria and fungi. Their ability to inhibit microbial growth makes them promising candidates for developing new antibiotics .

- Benzofuran derivatives, including ethyl 3-butanamido-1-benzofuran-2-carboxylate, exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions such as arthritis, asthma, and other inflammatory diseases .

- Benzofuran-containing compounds have attracted attention in cancer research. Ethyl 3-butanamido-1-benzofuran-2-carboxylate derivatives could potentially inhibit cancer cell growth or induce apoptosis. Further studies are needed to explore their efficacy against specific cancer types .

- Some benzofuran derivatives demonstrate neuroprotective properties. Researchers have investigated their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Ethyl 3-butanamido-1-benzofuran-2-carboxylate may contribute to neuroprotection through various mechanisms .

- Benzofuran compounds often possess antioxidant properties. Ethyl 3-butanamido-1-benzofuran-2-carboxylate derivatives might scavenge free radicals and protect cells from oxidative damage. These effects could be relevant in preventing age-related diseases .

- Benzofuran-based molecules may act as analgesics by modulating pain pathways. Ethyl 3-butanamido-1-benzofuran-2-carboxylate could potentially alleviate pain and inflammation, making it an interesting target for drug development .

- Some benzofuran derivatives exhibit cardiovascular effects. Ethyl 3-butanamido-1-benzofuran-2-carboxylate might influence blood pressure, vascular tone, or platelet aggregation. Research in this area could lead to novel cardiovascular drugs .

- Benzofuran compounds have been explored for their impact on metabolic disorders such as diabetes and obesity. Ethyl 3-butanamido-1-benzofuran-2-carboxylate derivatives might regulate glucose metabolism or lipid levels .

Antimicrobial Properties

Anti-Inflammatory Activity

Anticancer Potential

Neuroprotective Effects

Antioxidant Activity

Analgesic and Anti-Inflammatory Effects

Cardiovascular Applications

Metabolic Disorders

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . This suggests a promising future direction for the research and development of ethyl 3-butanamido-1-benzofuran-2-carboxylate and other benzofuran derivatives.

Mechanism of Action

Target of Action

Ethyl 3-butanamido-1-benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known for their diverse pharmacological activities, which suggest a complex interaction with various biological targets .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

The compound is a liquid at room temperature, with a density of 1150 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The broad range of biological activities exhibited by benzofuran derivatives suggests that these compounds likely have diverse molecular and cellular effects .

Action Environment

The compound is recommended to be stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.

properties

IUPAC Name |

ethyl 3-(butanoylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-7-12(17)16-13-10-8-5-6-9-11(10)20-14(13)15(18)19-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJFGAJRYUCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 3-butyramidobenzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,7-trimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500418.png)

![N-(2,4-dimethylphenyl)-2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6500426.png)

![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)

![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)

![3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500463.png)

![3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500465.png)

![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)

![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)

![N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B6500514.png)

![N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6500515.png)